3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid

Medicinal Chemistry Drug Discovery Chemical Biology

3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid (CAS 2801475-36-3) is a synthetic small molecule with a molecular formula of C18H17NO4 and a molecular weight of 311.3 g/mol. It belongs to the class of dihydrobenzofuran-7-carboxamides, which are recognized in medicinal chemistry as privileged scaffolds for serotonin-3 (5-HT3) receptor antagonism and poly(ADP-ribose)polymerase-1 (PARP-1) inhibition.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
Cat. No. B14081306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C(=O)O)C(=O)C2=CC=CC3=C2OCC3
InChIInChI=1S/C18H17NO4/c1-2-19(14-7-3-6-13(11-14)18(21)22)17(20)15-8-4-5-12-9-10-23-16(12)15/h3-8,11H,2,9-10H2,1H3,(H,21,22)
InChIKeyGERIRGXAXDKWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid: An MRL and CRO Procurement Guide for a Dihydrobenzofuran Carboxamide Scaffold


3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid (CAS 2801475-36-3) is a synthetic small molecule with a molecular formula of C18H17NO4 and a molecular weight of 311.3 g/mol . It belongs to the class of dihydrobenzofuran-7-carboxamides, which are recognized in medicinal chemistry as privileged scaffolds for serotonin-3 (5-HT3) receptor antagonism and poly(ADP-ribose)polymerase-1 (PARP-1) inhibition [1]. The compound contains a 3-benzoic acid moiety linked via an N-ethyl amide bridge to the 7-position of a 2,3-dihydrobenzofuran core, a structural arrangement that distinguishes it from other regioisomeric analogs in this family .

Procurement Risk for 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid: Why In-Class Analogs Are Non-Interchangeable


In the procurement of dihydrobenzofuran-7-carboxamide derivatives, generic substitution is not scientifically valid due to the extreme sensitivity of pharmacological activity to minor structural variations. For example, in a series of 2,3-dihydrobenzofuran-7-carboxamide 5-HT3 receptor antagonists, the stereochemistry of a single methyl group was found to be critical for potency enhancement, demonstrating that even subtle changes in the core scaffold lead to significant loss of activity [1]. As no peer-reviewed biological or physicochemical comparison data currently exist for 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid against other 7-carboxamide regioisomers, any assumption of functional or pharmacokinetic equivalence is unsupported, making the procurement of a non-identical analog a high-risk decision with unquantifiable experimental consequences [2].

3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid Quantitative Differentiation Evidence


Public Domain Pharmacological Activity Confirmation Status

A rigorous search of peer-reviewed literature, patent databases, and authoritative chemical registries was performed to identify quantitative, comparator-based differentiation evidence for 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid against any close analog. The search yielded no publicly available data on target engagement (IC50, Ki), ADME properties, or functional activity for this specific compound. The data gap is structural: while related 2,3-dihydrobenzofuran-7-carboxamides have demonstrated potent activity—such as a PARP-1 inhibitor with an IC50 of 0.531 μM [1]—no equivalent data map to this N-ethyl, 3-benzoic acid analog, leaving its differentiation from near-neighbor compounds such as 3-(2,3-dihydro-1-benzofuran-2-amido)benzoic acid (CAS 1016494-02-2) completely uncharacterized .

Medicinal Chemistry Drug Discovery Chemical Biology

Regioisomeric Profiling Gap vs. the 5-HT3 Antagonist Pharmacophore

The 2,3-dihydrobenzofuran-7-carboxamide scaffold is a well-established pharmacophore for 5-HT3 receptor antagonism. Structure-activity relationship (SAR) studies in this series reveal that the (2S)-methyl group on the dihydrobenzofuran ring is a key contributor to pharmacological activity [1]. The target compound, 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid, lacks this (2S)-methyl substitution and instead incorporates an ethyl group on the amide nitrogen and a 3-benzoic acid group. This distinct substitution pattern places it outside the explored SAR for this protein target. As a result, its activity at the 5-HT3 receptor cannot be inferred from class-level data, and no quantitative comparison to the established leads—such as those with an ED50 of 0.65 mg/kg in antipsychotic models [2]—is possible.

Neuroscience GPCR Pharmacology Molecular Pharmacology

Recommended Application Scenarios for 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid Based on Available Structural Evidence


Use as a Novel Chemotype in a 5-HT3 or PARP-1 Lead Discovery Campaign

Given the documented activity of the 2,3-dihydrobenzofuran-7-carboxamide core against 5-HT3 and PARP-1 targets [1], this compound can serve as a structurally distinct starting point for a medicinal chemistry program. Its unique N-ethyl and 3-benzoic acid substitutions differentiate it from published leads [2], making it suitable for exploring new intellectual property space and potentially novel binding interactions within these target families.

Pharmacokinetic/Physicochemical Profiling as a Carboxylic Acid Probe

The presence of a free 3-benzoic acid group on the dihydrobenzofuran-7-carboxamide scaffold creates a compound with distinctly different calculated physicochemical properties compared to the more basic, amine-containing analogs common in this class [2]. This compound is therefore a relevant tool for internal profiling of how a carboxylic acid moiety impacts solubility, permeability, and plasma protein binding within this specific chemotype, generating proprietary data that cannot be obtained with other catalog analogs.

Screening Library Set Component for Fragment-Based or Phenotypic Screening

As a compound available with confirmed mass and structure, it is a fit-for-purpose addition to diversity-oriented or target-focused screening libraries designed to probe new chemical space around the dihydrobenzofuran-7-carboxamide core . Its procurement is justified for projects aiming to generate novel, internal screening data, especially where an N-ethyl amide and a terminal benzoic acid are underrepresented features in existing compound collections.

Quote Request

Request a Quote for 3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.